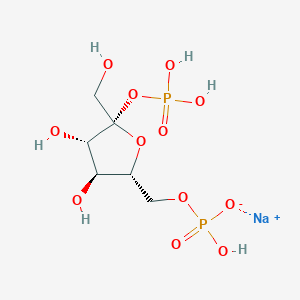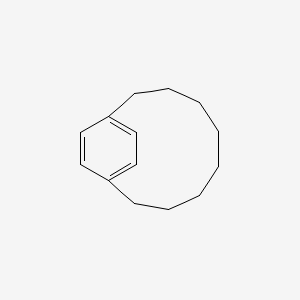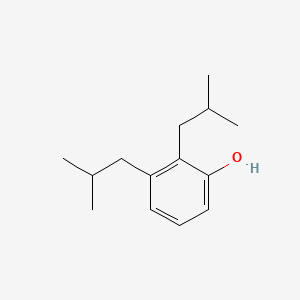
2,3-Diisobutylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diisobutylphenol is an organic compound belonging to the phenol family It is characterized by the presence of two isobutyl groups attached to the benzene ring at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diisobutylphenol typically involves the alkylation of phenol with isobutyl halides in the presence of a strong base. One common method is the Friedel-Crafts alkylation, where phenol reacts with isobutyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Diisobutylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
2,3-Diisobutylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Diisobutylphenol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 2,4-Diisobutylphenol
- 2,6-Diisobutylphenol
- 3,5-Diisobutylphenol
Comparison: Compared to its similar compounds, 2,3-Diisobutylphenol is unique due to the specific positioning of the isobutyl groups, which can influence its chemical reactivity and physical properties. For example, the 2,3-substitution pattern may result in different steric and electronic effects compared to the 2,4- or 2,6-substitution patterns, leading to variations in their reactivity and applications.
Propiedades
Fórmula molecular |
C14H22O |
|---|---|
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
2,3-bis(2-methylpropyl)phenol |
InChI |
InChI=1S/C14H22O/c1-10(2)8-12-6-5-7-14(15)13(12)9-11(3)4/h5-7,10-11,15H,8-9H2,1-4H3 |
Clave InChI |
STMRWVUTGPZZER-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=C(C(=CC=C1)O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




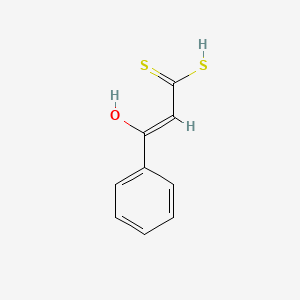

![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13819836.png)
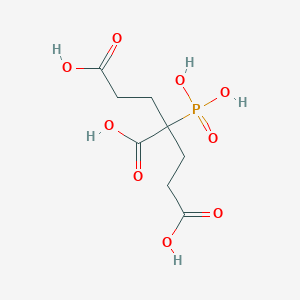
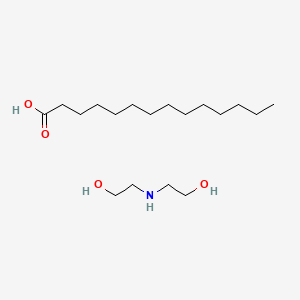

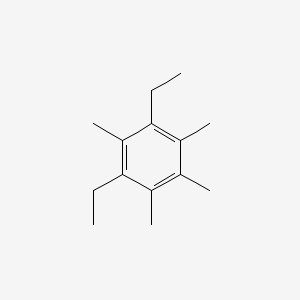
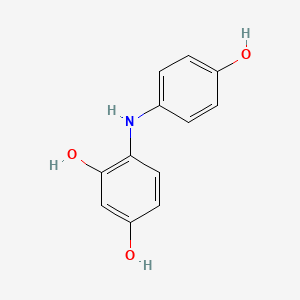
![(2E)-3-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B13819874.png)
